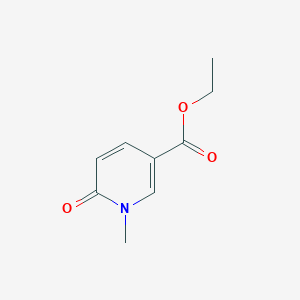

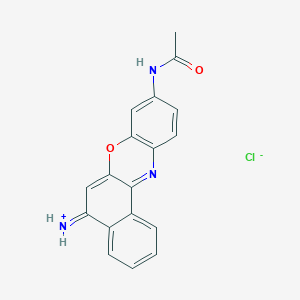

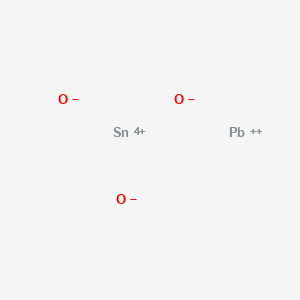

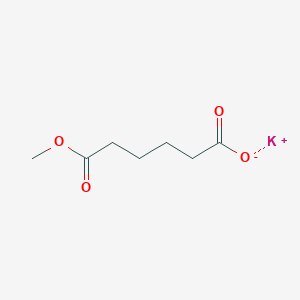

![molecular formula C10H9BrOS B076886 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one CAS No. 15084-55-6](/img/structure/B76886.png)

7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one, is a brominated heterocyclic compound that belongs to the thiepin chemical family. Thiepins are sulfur-containing analogs of benzocycloheptenes and have been studied for various chemical and pharmaceutical applications. The presence of bromine in the molecule suggests potential for further chemical modifications, as bromine is a good leaving group in substitution reactions .

Synthesis Analysis

The synthesis of related brominated heterocyclic compounds often involves multi-step reactions, starting from simple precursors. For example, the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one was achieved through a series of steps including hydrolysis, substitution, condensation, bromination, and amidation under microwave conditions, which improved the reaction time and overall yield . Similarly, the synthesis of dibenzo[b,f]thiepin-10-one derivatives involved cyclization and selective bromination steps . These methods could potentially be adapted for the synthesis of 7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one.

Molecular Structure Analysis

The molecular structure of brominated heterocycles is often confirmed using X-ray crystallography. For instance, the crystal structure of 7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one was determined using this technique, which also helped to understand the nature of hydrogen bonds in the crystalline state . The molecular structure can significantly influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Brominated heterocycles can undergo various chemical reactions due to the presence of the bromine atom. For example, the Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one resulted in a mixture of formyl derivatives, demonstrating the reactivity of the brominated thiophenone towards electrophilic reagents . The electrophilic addition of bromine to dibenzo[b,f]thiepin also showed stereoselective outcomes, indicating that the configuration of the molecule can influence the reaction pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles can be influenced by their molecular structure. For example, the existence of an intramolecular non-classical hydrogen bond was found to stabilize the crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one . The presence of bromine in the molecule can also affect its boiling point, melting point, and solubility, which are important parameters in the synthesis and application of these compounds.

Scientific Research Applications

-

Divergent Synthesis of 3-Substituted Thieno[3,4-b]Thiophene Derivatives

- Field : Materials Chemistry .

- Application : This research developed a Pd-catalytic method for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .

- Method : The method involves a Pd-catalytic method for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate .

- Results : The research demonstrated that the photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position .

-

Synthesis of 6-Bromo-3a,4-Dihydrobenzo[f]Isoindolinium Bromides

- Field : Organic Chemistry .

- Application : This research focused on the cyclization of allyl [3- (4-bromophenyl)prop-2-ynyl]ammonium bromides under basic catalysis conditions .

- Method : The method involves heating the reaction mixture at 90–92°C .

- Results : The research established a favorable effect of the substituents on the nitrogen atom and the presence of the bromine atom in the 4 position of the aromatic ring on the cyclization and rearrangement-cleavage reactions .

properties

IUPAC Name |

7-bromo-3,4-dihydro-2H-1-benzothiepin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrOS/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRHFNSMIKVOHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C2)Br)SC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590192 |

Source

|

| Record name | 7-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one | |

CAS RN |

15084-55-6 |

Source

|

| Record name | 7-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.